(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate
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Overview
Description
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a phenylethyl group and a butylphenyl ethynyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid and appropriate alcohols under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions, which involve the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through Friedel-Crafts alkylation reactions, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-Phenylethyl (4-acetamidobenzyl)phosphonate: Shares a similar phenylethyl group but differs in the presence of a phosphonate group instead of a benzoate group.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Contains a pyrazole ring and a pyridine ring, showing structural similarities in the aromatic components.
Uniqueness
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate is unique due to its combination of a phenylethyl group and a butylphenyl ethynyl group attached to a benzoate core
Properties
CAS No. |
657390-63-1 |
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Molecular Formula |
C27H26O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(1S)-1-phenylethyl] 4-[2-(4-butylphenyl)ethynyl]benzoate |
InChI |
InChI=1S/C27H26O2/c1-3-4-8-22-11-13-23(14-12-22)15-16-24-17-19-26(20-18-24)27(28)29-21(2)25-9-6-5-7-10-25/h5-7,9-14,17-21H,3-4,8H2,1-2H3/t21-/m0/s1 |
InChI Key |
LYQLSZMPBLMMJU-NRFANRHFSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O[C@@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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